molecular formula C8H9ClFN B1377910 5-Fluoroindoline hydrochloride CAS No. 1013398-57-6

5-Fluoroindoline hydrochloride

Cat. No. B1377910
CAS RN: 1013398-57-6
M. Wt: 173.61 g/mol
InChI Key: YEJGKJFDBXHDPX-UHFFFAOYSA-N
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Description

5-Fluoroindoline hydrochloride, also known as 5-Fluoro-2,3-dihydro-1H-indole, is a chemical compound with the empirical formula C8H8FN . It is used as a pharmaceutical intermediate . It is available in liquid form and is colorless to light green or yellow .


Molecular Structure Analysis

The molecular weight of 5-Fluoroindoline hydrochloride is 137.15 . The InChI Key is NXQRMQIYCWFDGP-UHFFFAOYSA-N . The molecular formula is C8H8FN .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Fluoroindoline hydrochloride are not available, it’s important to note that this compound is air sensitive and incompatible with oxidizing agents and heat .


Physical And Chemical Properties Analysis

5-Fluoroindoline hydrochloride is a liquid with a refractive index of n/D 1.556 and a density of 1.171 g/mL at 25 °C . It is slightly soluble in water .

Scientific Research Applications

Medicine

5-Fluoroindoline hydrochloride: is utilized in medicinal research due to its fluorine atom, which is beneficial in various drugs. It’s used in medications that lower cholesterol, relieve asthma, and treat anxiety disorders. Its incorporation into small molecules enhances the chemical properties of medications and imaging agents .

Pharmacology

In pharmacology, 5-Fluoroindoline hydrochloride serves as an intermediate in the synthesis of various pharmacologically active compounds. Its role is crucial in the development of new therapeutic agents, particularly in the design and synthesis of fluoro-pharmaceuticals .

Organic Synthesis

This compound is a valuable intermediate in organic synthesis, especially in the synthesis of indole rings. It’s used in reactions like the Fischer indole synthesis, which is pivotal in the total synthesis of natural products and alkaloids .

Material Science

5-Fluoroindoline hydrochloride: finds applications in material science, where it’s used in the development of novel materials with potential use in various industries. Its properties are explored to create materials with specific characteristics suitable for advanced applications .

Analytical Chemistry

In analytical chemistry, 5-Fluoroindoline hydrochloride is involved in the development of analytical methods, such as NMR, HPLC, LC-MS, and UPLC. These methods are essential for the qualitative and quantitative analysis of chemical compounds .

Environmental Science

The compound’s applications extend to environmental science, where it’s used in the detection of environmental contaminants. Its properties are advantageous in creating sensors and assays for monitoring environmental pollution .

Safety and Hazards

5-Fluoroindoline hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

While specific future directions for 5-Fluoroindoline hydrochloride are not available, it’s worth noting that 5-Fluorouracil, a related compound, is being studied for its role in driving resistance to chemotherapeutic agents .

properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJGKJFDBXHDPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoroindoline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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